molecular formula C9H20 B093089 3,3-Diethylpentane CAS No. 1067-20-5

3,3-Diethylpentane

Cat. No.: B093089
CAS No.: 1067-20-5
M. Wt: 128.25 g/mol
InChI Key: BGXXXYLRPIRDHJ-UHFFFAOYSA-N
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Description

3,3-Diethylpentane is an organic compound belonging to the class of alkanes. It has the molecular formula C9H20 and is also known as tetraethylmethane. This compound is characterized by its branched structure, where two ethyl groups are attached to the third carbon of a pentane chain. It is a colorless liquid at room temperature and is primarily used in research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Diethylpentane can be achieved through various methods. One common approach involves the alkylation of pentane with ethyl halides in the presence of a strong base. Another method includes the hydrogenation of 3,3-diethylpent-2-ene, which can be obtained by the dehydration of 3,3-diethylpentan-2-ol.

Industrial Production Methods: In an industrial setting, this compound is typically produced through catalytic hydrogenation processes. These processes involve the use of metal catalysts such as palladium or platinum to facilitate the addition of hydrogen to unsaturated precursors, resulting in the formation of the desired alkane.

Chemical Reactions Analysis

Types of Reactions: 3,3-Diethylpentane primarily undergoes reactions typical of alkanes, including:

    Combustion: Complete combustion in the presence of oxygen produces carbon dioxide and water.

    Halogenation: Under ultraviolet light, this compound can react with halogens such as chlorine or bromine to form halogenated derivatives.

    Cracking: Thermal or catalytic cracking can break down this compound into smaller hydrocarbons.

Common Reagents and Conditions:

    Combustion: Requires oxygen and an ignition source.

    Halogenation: Requires halogens (chlorine or bromine) and ultraviolet light.

    Cracking: Requires high temperatures and, in some cases, a catalyst.

Major Products Formed:

    Combustion: Carbon dioxide and water.

    Halogenation: Halogenated derivatives such as 3,3-diethylpentyl chloride or bromide.

    Cracking: Smaller hydrocarbons such as ethane, propane, and butane.

Scientific Research Applications

3,3-Diethylpentane is utilized in various scientific research applications, including:

    Chemistry: Used as a reference compound in studies of hydrocarbon behavior and properties.

    Biology: Employed in studies involving lipid membranes and their interactions with hydrocarbons.

    Medicine: Investigated for its potential use in drug delivery systems due to its hydrophobic nature.

    Industry: Used as a solvent and in the production of specialty chemicals.

Mechanism of Action

As an alkane, 3,3-Diethylpentane does not have a specific mechanism of action in biological systems. Its effects are primarily physical, such as its ability to dissolve nonpolar substances. In chemical reactions, its behavior is dictated by the stability of its carbon-hydrogen bonds and its resistance to oxidation and reduction under standard conditions.

Comparison with Similar Compounds

    3,3-Dimethylpentane: Another branched alkane with a similar structure but with methyl groups instead of ethyl groups.

    2,2-Diethylbutane: A structural isomer with ethyl groups attached to the second carbon of a butane chain.

    2,3-Dimethylpentane: A branched alkane with methyl groups attached to the second and third carbons of a pentane chain.

Uniqueness: 3,3-Diethylpentane is unique due to its specific branching pattern, which influences its physical properties such as boiling point and density. Its structure also affects its reactivity and the types of reactions it can undergo compared to its isomers.

Properties

IUPAC Name

3,3-diethylpentane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20/c1-5-9(6-2,7-3)8-4/h5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGXXXYLRPIRDHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)(CC)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1073941
Record name Tetraethylmethane
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Molecular Weight

128.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1067-20-5
Record name 3,3-Diethylpentane
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Record name 3,3-Diethylpentane
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Record name Tetraethylmethane
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Record name Tetraethylmethane
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Record name Pentane, 3,3-diethyl-
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Record name 3,3-DIETHYLPENTANE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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